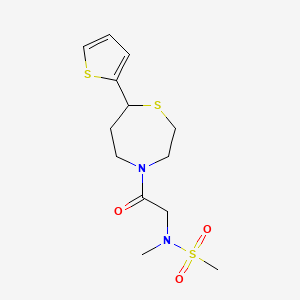

(E)-5-((4-(2-甲氧基苯基)哌嗪-1-基)亚甲基)-2-硫代噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

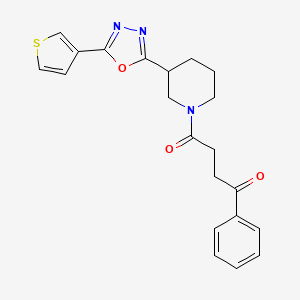

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It has been used in the synthesis of analogs of the partial dopamine receptor agonist BP 897 .

Synthesis Analysis

The synthesis of this compound involves the parallel amidation of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine . This method is fast and high-yielding, producing analogs of the partial dopamine receptor agonist BP 897 .Molecular Structure Analysis

The piperazine ring in this compound adopts a chair conformation . The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis

The compound has been used in the synthesis of high affinity dopamine D(3) receptor ligands . The novel compounds were obtained in good to excellent yield and purity .科学研究应用

Magnetic Properties and Structure Correlation

The compound’s structure has implications for its magnetic properties. The presence of the 2-methoxyphenyl group can disrupt the ability of radicals to form π-stacked columns, which is a typical feature observed in organic radicals with extended π-conjugated aromatic frameworks . This could lead to interesting applications in the field of molecular magnetism, where the compound could be used to study the correlation between molecular structure and magnetic behavior.

Drug Design and Pharmacokinetics

Derivatives of this compound, particularly those involving quinazolinone, piperazine, and amide, have significant medicinal applications. Computational methods can be used to determine the molecular properties, bioactivity score, and toxicity of these derivatives, which can aid in the design of new drugs with better potency and selectivity .

Anti-tubercular Agents

The compound’s derivatives have been explored for their potential as anti-tubercular agents. Novel substituted derivatives have been designed and synthesized to evaluate their activity against Mycobacterium tuberculosis . This highlights the compound’s role in the development of new treatments for tuberculosis.

Magnetic Susceptibility Analysis

The compound’s unique structure can be used to interpret magnetic susceptibility data. This application is particularly relevant in the study of antiferromagnetic materials and could contribute to the development of new magnetic materials .

Molecular Interaction Studies

The compound can be used to study molecular interactions, such as hydrogen bonding and π-π interactions. These studies are crucial for understanding the behavior of molecules in different environments and can lead to the development of materials with specific properties .

Computational Chemistry

In silico studies of the compound and its derivatives can provide insights into their molecular properties and interactions. This application is essential for predicting the behavior of these compounds before they are synthesized, saving time and resources in drug development .

Material Science

The compound’s ability to disrupt π-stacked molecule formation could be utilized in material science to create materials with non-typical stacking arrangements. This could lead to the development of materials with novel properties for various technological applications .

Chemical Synthesis

The compound serves as a building block in chemical synthesis. Its derivatives can be synthesized and used to create a wide range of chemicals for research and industrial purposes .

作用机制

属性

IUPAC Name |

(5E)-5-[[4-(2-methoxyphenyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-20-12-5-3-2-4-11(12)18-8-6-17(7-9-18)10-13-14(19)16-15(21)22-13/h2-5,10H,6-9H2,1H3,(H,16,19,21)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTHVCNHSJTLEO-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C=C3C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)/C=C/3\C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

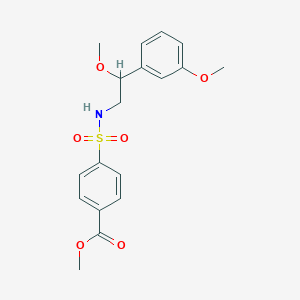

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)

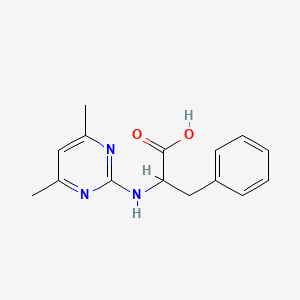

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)